![molecular formula C8H12N4 B1493015 (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 2090868-39-4](/img/structure/B1493015.png)

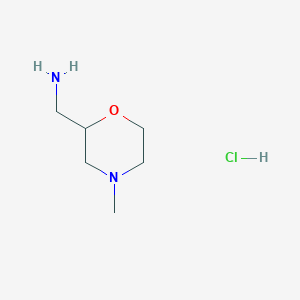

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Übersicht

Beschreibung

“(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine” is a chemical compound that has gained significant interest in the research community. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives involves various synthetic routes . For instance, Hadizadeh et al. synthesized a derivative of imidazole and evaluated it for antihypertensive potential in rats . Another study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . A study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Wissenschaftliche Forschungsanwendungen

Cancer Research: c-Met Inhibition

Volitinib: , a derivative of the imidazo[1,2-b]pyrazole class, has been identified as a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met), which is involved in cancer progression . The inhibition of c-Met can prevent cancer cells from metastasizing, making compounds like volitinib valuable for developing new cancer therapies.

Organic Synthesis: Versatile Scaffold

The imidazo[1,2-b]pyrazole scaffold serves as a versatile component in organic synthesis . Its reactivity allows for the creation of a multitude of derivatives with potential biological activities, paving the way for the development of new drugs and therapeutic agents.

Drug Solubility: Indole Isostere

The imidazo[1,2-b]pyrazole ring system has been used as a non-classical isostere for the indole ring, found in many drugs . This substitution can significantly improve the solubility of compounds in aqueous media, which is crucial for drug formulation and bioavailability.

Central Nervous System: Medicinal Significance

Derivatives of imidazo[1,2-b]pyrazole have shown medicinal significance in the central nervous system (CNS) . These compounds can interact with various CNS targets, offering therapeutic potential for neurological disorders.

Digestive System: Therapeutic Applications

The biochemical properties of imidazo[1,2-b]pyrazole derivatives also extend to the digestive system . Their interaction with digestive enzymes and receptors can lead to the development of treatments for gastrointestinal diseases.

Anti-Inflammatory Properties

Imidazo[1,2-b]pyrazole compounds have demonstrated anti-inflammatory effects . By modulating inflammatory pathways, these derivatives could be used to treat a range of inflammatory conditions.

Wirkmechanismus

Target of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been found to interact with a variety of biological targets, including various enzymes and receptors, depending on their specific structures .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely, depending on the specific compound and its target. For example, some imidazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can vary widely, depending on the specific compound and its mode of action. For example, an imidazole derivative that acts as an enzyme inhibitor might result in decreased activity of that enzyme, while one that acts as a receptor antagonist might prevent the normal signaling through that receptor .

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Zukünftige Richtungen

Imidazole and its derivatives have become an important synthon in the development of new drugs . The future directions in this field may involve the development of new imidazole derivatives with improved biological activities and the exploration of their potential applications in pharmaceutical, agrochemical, and material science applications .

Eigenschaften

IUPAC Name |

(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-3-4-12-8(11)5-7(6-9)10-12/h3-5H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNNCAGODLVZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)